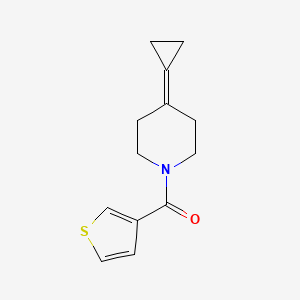

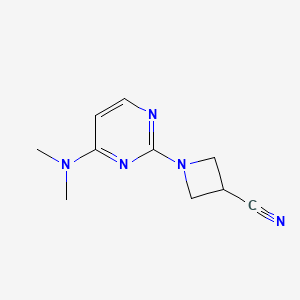

2-(2,4-dimethylthiazol-5-yl)-N-(4-methoxyphenethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MTT was first introduced by Mosmann in 1983 as a simple and reliable method for measuring cell viability and proliferation. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells, which produces a purple formazan product that can be quantified by spectrophotometry. Since its introduction, MTT has become one of the most commonly used assays in cell biology and drug discovery research.

Aplicaciones Científicas De Investigación

Cell Viability Assessment

This compound is used to assess cell viability as a function of redox potential . Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan . The formazan is then solubilized, and its concentration is determined by optical density .

Measurement of Dehydrogenase Enzyme Activity

The compound is used in modified methods to rapidly measure the dehydrogenase enzyme activity of lactic acid bacteria cells . With the microplate assay, many conditions and strains can be measured at the same time .

Determination of Mitochondrial Membrane Potential

In conjunction with rhodamine B, the compound is used to measure mitochondrial membrane potential . Thiazolyl Blue-formazan generated in mitochondria acts as a fluorescence quencher for rhodamine that distributes across membranes of viable cells according to membrane potential .

Growth, Toxicity, or Chemosensitivity Tests

A linear correlation between formazan production and the number of colony-forming units was demonstrated for all of the species investigated . This indicates that the assay can also be used for growth, toxicity, or chemosensitivity tests for the species that are capable of reducing tetrazolium salts .

Determination of Drug Sensitivity

The compound can be used for accurate determinations of drug sensitivity . However, a quantitative relationship must be established between cell number and MTT-formazan production for this application .

Endocytosis Studies

The compound is membrane-impermeable when incorporated into large unilamellar liposomes, and therefore it is taken up by cells via endocytosis .

Mecanismo De Acción

Target of Action

The primary target of this compound is the mitochondria in cells . The mitochondria play a crucial role in cellular respiration, a process that produces energy for the cell.

Mode of Action

The compound, also known as MTT, interacts with the mitochondria in actively respiring cells . The cells convert the water-soluble MTT into an insoluble purple formazan . This conversion is an indicator of cell viability and is used to assess the redox potential of the cells .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the cellular respiration pathway . The conversion of MTT to formazan in the mitochondria is a part of the cellular respiration process. The amount of formazan produced is directly proportional to the number of actively respiring cells .

Pharmacokinetics

The conversion of mtt to formazan within cells suggests that the compound is able to penetrate cell membranes and interact with intracellular components .

Result of Action

The result of the compound’s action is the production of formazan, which is an indicator of cell viability . The amount of formazan produced correlates with the number of actively respiring cells, providing a measure of cell viability .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored in a dark environment . Additionally, the compound is soluble in DMSO , suggesting that the presence of certain solvents can affect its solubility and potentially its bioavailability

Propiedades

IUPAC Name |

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-11-15(21-12(2)18-11)10-16(19)17-9-8-13-4-6-14(20-3)7-5-13/h4-7H,8-10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQYHWQDAOCIZJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dimethylthiazol-5-yl)-N-(4-methoxyphenethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2859129.png)

![N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2859130.png)

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2859133.png)

![(2E)-N-methyl-4-[(3-phenyl-2,1-benzoxazol-5-yl)formamido]but-2-enamide](/img/structure/B2859135.png)

![N-Ethyl-N-(2-oxo-2-spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylethyl)prop-2-enamide](/img/structure/B2859140.png)

![7-dodecyl-8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2859144.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859145.png)